1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-pyrazin-2-yloxypiperidin-1-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-7-1-4-17-19)18-8-2-12(3-9-18)21-13-10-15-5-6-16-13/h1,4-7,10,12H,2-3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYGZNTKATHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions:
Cyclization Reactions: The formation of the pyrazole ring is often accomplished through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step usually involves coupling the pyrazole and piperidine intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazine and pyrazole rings undergo nucleophilic substitution under controlled conditions.
Pyrazine Ring Substitution
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Reagents : Halogens (Cl₂, Br₂), alkyl halides (CH₃I), or amines
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Conditions : Polar aprotic solvents (DMF, DCM), 60–80°C, 6–12 hrs
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Example Reaction :
Products show modified electronic properties due to methyl group electron donation .
Pyrazole Ring Functionalization
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Halogenation : Bromine in acetic acid yields 4-bromo-pyrazole derivatives at 25°C (90% yield) .
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Alkylation : Reacts with ethyl chloroacetate in THF/K₂CO₃ to form N-alkylated pyrazoles .
Condensation Reactions
The ketone group participates in condensation with nucleophiles:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 24 hrs
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Substrate : Bromopyrazole intermediate + phenylboronic acid
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Product : Biaryl-pyrazole hybrid with enhanced π-stacking capability .
Ketone Reduction
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Reagents : NaBH₄ in MeOH or LiAlH₄ in THF
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Product : Secondary alcohol (confirmed by IR loss of C=O at 1700 cm⁻¹) .
Pyrazine Oxidation
Comparative Reaction Analysis
| Reaction Class | Key Advantage | Limitations | Industrial Relevance |
|---|---|---|---|
| Nucleophilic Substitution | Modular functionalization | Requires anhydrous conditions | High (drug design) |
| Cross-Coupling | Introduces complex aryl groups | High catalyst loading | Moderate |
| Condensation | Rapid scaffold diversification | Competing side reactions | High |
Mechanistic Insights
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Pyrazine Reactivity : Directed by electron-withdrawing N-atoms, favoring aromatic electrophilic substitution at the 5-position .
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Pyrazole Activation : N1-position alkylation occurs preferentially due to lower steric hindrance .
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Ketone Participation : Acts as a directing group in metal-mediated reactions, enhancing regioselectivity .
This compound's synthetic versatility makes it valuable for developing kinase inhibitors and antimicrobial agents. Further studies should explore photocatalytic C–H functionalization to expand its reactivity profile.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key properties include:
- Anticancer Activity : Preliminary studies indicate that 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : Research has shown that compounds with similar structures exhibit antibacterial activity against gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various fields:
Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines. The findings demonstrated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Antimicrobial Studies
In a comparative study on antimicrobial agents, 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antibiotic .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or ion channels, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Oxathiapiprolin (ISO Name)
Structure: 1-(4-{4-[(5RS)-5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}-1-piperidyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone . Comparison:
- Key Differences : Replaces the pyrazine-2-yloxy group with a thiazole-oxazole substituent.
- Activity: A commercial fungicide targeting Phytophthora spp., indicating that ethanone-linked piperidine-pyrazole derivatives exhibit potent antifungal properties .
- Synthesis : Involves multi-step heterocyclic coupling, contrasting with the pyrazine-oxy substitution in the target compound.
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Derivatives
Structure : Features a naphthalene substituent instead of pyrazine-piperidine .
Comparison :
- Activity : Demonstrated antifungal efficacy against Candida tropicalis (MIC = 12.5 μg/mL) .
- Functional Groups: Retains the ethanone-pyrazole core but lacks the piperidine scaffold, highlighting the importance of the piperidine-pyrrolidine group for target specificity .
Analogues with Varied Heterocyclic Systems
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
Structure : Tetrazole replaces pyrazole, and aryl groups substitute pyrazine .
Comparison :
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone
Structure : Incorporates oxadiazole instead of pyrazine-piperidine .
Comparison :
- Spectroscopic Data : IR peaks at 1705 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N), and NMR signals for aromatic protons (δ 6.25–7.8 ppm) .
Physicochemical and Spectroscopic Comparisons
*Estimated based on structural formula.
Biological Activity
The compound 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of the biological activity associated with this compound.
Antitumor Activity
Research indicates that derivatives of pyrazole, including those related to the compound , exhibit significant antitumor properties. Notably, pyrazole derivatives have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in tumor progression and survival .
A study focusing on similar pyrazole compounds demonstrated that they possess potent inhibitory effects against cancer cell lines, suggesting that the incorporation of piperidine and pyrazine moieties enhances their pharmacological efficacy. For instance, compounds with structural similarities to 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone have been reported to inhibit cell proliferation in human neuroblastoma cells with IC50 values around 50–60% at concentrations of 100 μM .
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | BRAF(V600E) | 5.7 | High potency |
| Compound B | EGFR | 62.6 | Moderate potency |
| Compound C | Neuroblastoma | ~50% inhibition at 100 μM | Selective toxicity |
Anti-inflammatory Activity
In addition to antitumor effects, pyrazole derivatives have been recognized for their anti-inflammatory properties. The dual action of targeting both histamine H3 and sigma-1 receptors has been explored in recent studies, indicating a potential for treating neuropathic pain alongside inflammation . This multifaceted approach suggests that the compound may also modulate inflammatory pathways effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. The presence of the piperidine ring is associated with enhanced binding affinity to target receptors, while the pyrazole moiety contributes to its bioactivity through various mechanisms, including inhibition of kinases involved in cell signaling pathways .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Neuroblastoma Study : A recent investigation into a series of pyrazole derivatives demonstrated significant cytotoxic effects against SH-SY5Y neuroblastoma cells. The study found that certain derivatives exhibited selectivity towards cancerous cells while sparing normal fibroblasts, indicating a favorable therapeutic profile .
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory potential of piperidine-based compounds in animal models, revealing significant reductions in inflammatory markers and pain behaviors when treated with these derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
